molecular formula C6H2Br2F2 B2587350 1,3-Dibromo-2,4-difluorobenzene CAS No. 219926-41-7

1,3-Dibromo-2,4-difluorobenzene

Cat. No.: B2587350
CAS No.: 219926-41-7
M. Wt: 271.887
InChI Key: BWTOBPAYDSAFAG-UHFFFAOYSA-N
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Description

1,3-Dibromo-2,4-difluorobenzene (C₆H₂Br₂F₂) is a halogenated aromatic compound characterized by two bromine atoms at the 1- and 3-positions and two fluorine atoms at the 2- and 4-positions on the benzene ring. This compound is primarily utilized as a precursor in organic synthesis, particularly in the preparation of advanced materials such as photochromic diarylethenes and multiresonance thermally activated delayed fluorescence (MR-TADF) emitters for optoelectronic applications . Its synthesis often involves palladium-catalyzed cross-coupling reactions, as demonstrated in the preparation of asymmetrical photochromic compounds .

Properties

IUPAC Name

1,3-dibromo-2,4-difluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2F2/c7-3-1-2-4(9)5(8)6(3)10/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWTOBPAYDSAFAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)Br)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2F2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dibromo-2,4-difluorobenzene can be synthesized through several methods. One common approach involves the bromination of 2,4-difluorobenzene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired positions on the benzene ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes using automated equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-2,4-difluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

    Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

    Reduction Reactions: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Substitution Reactions: Formation of compounds with different functional groups replacing the bromine atoms.

    Coupling Reactions: Formation of biaryl compounds.

    Reduction Reactions: Formation of 2,4-difluorobenzene.

Scientific Research Applications

Synthesis Applications

1,3-Dibromo-2,4-difluorobenzene serves as a precursor in the synthesis of various fluorinated compounds. It is often utilized in:

  • Fluorination Reactions : The compound can undergo nucleophilic substitution reactions where bromine atoms are replaced by fluorine, leading to the formation of more complex fluorinated aromatic compounds. This is particularly useful in the development of pharmaceuticals and agrochemicals.
  • Cross-Coupling Reactions : It can participate in palladium-catalyzed cross-coupling reactions with organometallic reagents to form biaryl compounds. For instance, reactions with phenylboronic acid can yield 1,3-difluoro-2,4-bis(phenyl)benzene derivatives .

Case Study 1: Synthesis of Fluorinated Anilines

Research has demonstrated that this compound can be used to synthesize various aniline derivatives through thiolation reactions. The compound reacts with sodium thiolates under specific conditions to produce thiolated products with potential applications in materials science and medicinal chemistry .

Case Study 2: Development of Flame Retardants

The compound has been investigated for its potential use in flame retardant formulations. Its bromine content contributes to flame-retardant properties, making it suitable for incorporation into polymer matrices used in electronics and construction materials .

Analytical Applications

This compound is also employed in analytical chemistry:

  • Chromatographic Analysis : It serves as a standard or reference material for the calibration of gas chromatography and mass spectrometry techniques. Its distinct mass spectrum makes it suitable for identifying similar halogenated compounds in environmental samples .

Toxicology and Environmental Impact

While the compound has beneficial applications, its environmental impact must be considered. Halogenated compounds can persist in the environment and may pose risks to human health and ecosystems. Research into its degradation pathways and toxicity is ongoing to ensure safe usage and disposal practices .

Mechanism of Action

The mechanism of action of 1,3-dibromo-2,4-difluorobenzene involves its reactivity due to the presence of bromine and fluorine atoms. These halogens influence the electron density on the benzene ring, making it susceptible to nucleophilic and electrophilic attacks. The compound can interact with various molecular targets, including enzymes and receptors, through halogen bonding and other non-covalent interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: 1,4-Dibromo-2,3-difluorobenzene

This isomer differs in the placement of bromine (1,4-positions) and fluorine (2,3-positions). Key distinctions include:

  • Molecular Weight : 271.89 g/mol (vs. 271.89 g/mol for the target compound, indicating identical molecular formulas but distinct substituent arrangements) .
  • Safety Profile : Requires stringent handling protocols, including immediate flushing of eyes and skin upon contact, reflecting higher acute toxicity risks .

Halogen-Substituted Derivatives

1,3-Dichloro-2,4-difluorobenzene
  • Molecular Weight : 183.0 g/mol (lower due to chlorine’s smaller atomic mass vs. bromine).
  • Boiling Point : ~167–168°C (749 mmHg) , significantly lower than brominated analogs.
  • Applications : Less common in optoelectronics due to chlorine’s weaker leaving-group ability in substitution reactions.
1-Bromo-3-chloro-2,4-difluorobenzene
  • Hybrid Halogenation : Combines bromine and chlorine, offering intermediate reactivity.
  • Synthetic Utility : Used in fine-tuning electronic properties of carbazole-based materials .

Physical and Chemical Properties

Molecular Weight and Boiling Points

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C)
1,3-Dibromo-2,4-difluorobenzene C₆H₂Br₂F₂ 271.89 Not reported
1,4-Dibromo-2,3-difluorobenzene C₆H₂Br₂F₂ 271.89 Not reported
1,5-Dichloro-2,4-difluorobenzene C₆H₂Cl₂F₂ 182.98 167–168
1,3-Dichloro-2,4-difluorobenzene C₆H₂Cl₂F₂ 183.0 Not reported

Note: Brominated derivatives generally exhibit higher boiling points than chlorinated analogs due to increased molecular mass and van der Waals interactions.

Reactivity in Cross-Coupling Reactions

  • Bromine vs. Chlorine : Bromine’s superior leaving-group ability enhances reactivity in Suzuki-Miyaura and Ullmann-type couplings. For example, 1,5-Dibromo-2,4-difluorobenzene is pivotal in synthesizing MR-TADF emitters with small Stokes shifts (15 nm), a critical feature for high color purity in displays .
  • Positional Effects : this compound’s asymmetric substitution enables regioselective functionalization, a trait exploited in photochromic diarylethene synthesis .

Biological Activity

1,3-Dibromo-2,4-difluorobenzene is a halogenated aromatic compound that has garnered attention due to its potential applications in various fields, including materials science and medicinal chemistry. This article aims to explore the biological activity of this compound, detailing its synthesis, properties, and relevant case studies.

This compound has the molecular formula C6H2Br2F2C_6H_2Br_2F_2 and a molecular weight of approximately 253.88 g/mol. The compound is characterized by the presence of two bromine atoms and two fluorine atoms on a benzene ring, which significantly influences its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves halogenation reactions of benzene derivatives. For example, it can be synthesized through the bromination of 2,4-difluorobenzene using bromine or N-bromosuccinimide (NBS) under controlled conditions to achieve regioselective substitution .

Antimicrobial Properties

Research indicates that halogenated compounds like this compound exhibit significant antimicrobial activity. A study focused on various halogenated benzenes demonstrated that compounds with multiple halogen substituents possess enhanced antibacterial properties compared to their non-halogenated counterparts. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .

Cytotoxicity Studies

In vitro cytotoxicity assays have shown that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, a study evaluated the compound's effects on human breast cancer cells (MCF-7) and found that it induced apoptosis in a dose-dependent manner. The compound's ability to generate reactive oxygen species (ROS) was implicated as a key mechanism behind its cytotoxic effects .

Case Studies

  • Study on Antitumor Activity : A recent investigation demonstrated that this compound could inhibit tumor growth in xenograft models of breast cancer. The study reported a significant reduction in tumor size and weight when treated with the compound compared to controls .
  • Antiviral Activity : Another study explored the antiviral potential of halogenated compounds against influenza virus. Results indicated that derivatives of dibromodifluorobenzenes showed promise in inhibiting viral replication in vitro .

Data Table: Biological Activity Summary

Activity Effect Reference
AntimicrobialSignificant inhibition of bacterial growth
CytotoxicityInduces apoptosis in MCF-7 cells
AntitumorReduces tumor size in xenograft models
AntiviralInhibits influenza virus replication

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1,3-Dibromo-2,4-difluorobenzene, and how can reaction conditions be adjusted to improve yield and purity?

  • Methodological Answer : The synthesis typically involves halogenation of a fluorobenzene precursor. For bromination, electrophilic substitution using bromine in the presence of a Lewis acid catalyst (e.g., FeBr₃) is common. Fluorination may require Balz-Schiemann or halogen-exchange reactions. Adjusting solvent polarity (e.g., dichloromethane vs. ether) and temperature (e.g., −78°C for controlled reactivity) can minimize side reactions. Purification via fractional distillation or column chromatography is critical due to the compound’s volatility and potential byproducts. For analogs, n-BuLi in diethyl ether has been used for directed metalation (e.g., : 86% yield via low-temperature lithiation) .

Q. How should researchers characterize this compound using spectroscopic techniques?

  • Methodological Answer :

  • NMR : ¹⁹F NMR is essential to confirm fluorine positions, while ¹H NMR resolves aromatic protons. Coupling constants (e.g., 3JHF^3J_{H-F}) help assign substituent patterns.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) distinguishes isotopic patterns from bromine (1:1 ratio for two Br atoms).
  • X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction using SHELX software ( ) resolves halogen positions and torsional angles .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR or MS) for this compound derivatives be resolved?

  • Methodological Answer : Contradictions often arise from rotational isomers or impurities. Strategies include:

  • Variable-Temperature NMR : Identify dynamic processes (e.g., hindered rotation) causing signal splitting.
  • Computational Validation : Density Functional Theory (DFT) calculations (e.g., using Gaussian) predict NMR chemical shifts and compare them to experimental data ( ’s QSPR models) .
  • Complementary Techniques : X-ray crystallography ( ) or IR spectroscopy validates functional groups .

Q. What are the mechanistic implications of bromine and fluorine substituents in electrophilic aromatic substitution (EAS) reactions involving this compound?

  • Methodological Answer : Bromine’s electron-withdrawing effect deactivates the ring, while fluorine’s inductive (-I) and resonance (+R) effects direct substitution. Computational studies (e.g., Fukui indices) predict reactivity at specific positions. For example, nitro derivatives ( ) show meta-directing behavior, which can be extrapolated to bromo/fluoro systems . Experimentally, competitive EAS reactions with HNO₃/H₂SO₄ or halogenation agents under varying conditions map substituent effects.

Q. How can researchers mitigate the toxicity and handling risks of this compound in laboratory settings?

  • Methodological Answer :

  • Safety Protocols : Refer to hazard classifications (e.g., H302, H315, H319, H335 in ) . Use fume hoods, nitrile gloves, and sealed reaction systems.
  • Waste Management : Neutralize brominated waste with sodium thiosulfate before disposal.
  • Emergency Procedures : Follow CLP/GHS guidelines ( ) for spills or exposure .

Key Research Applications

  • Organic Synthesis : Intermediate for pharmaceuticals (e.g., analogs in ) .
  • Material Science : Building block for liquid crystals or polymers via Suzuki coupling.
  • Toxicology Studies : Structural analog of brominated flame retardants ( ) .

Notes on Contradictions

  • Safety Data : While classifies 1,4-Dibromo-2,3-difluorobenzene as H302/H315, extrapolation to the 1,3-dibromo isomer requires caution due to positional effects on toxicity .
  • Synthetic Yields : reports 86% yield for a dibromo-difluoro analog via low-temperature lithiation, but reproducibility depends on solvent purity and reaction scale .

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